

Thionazin-oxon: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thionazin-oxon*

Cat. No.: *B165072*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionazin-oxon, the oxygen analog of the organophosphorus nematicide and insecticide Thionazin, is a potent neurotoxic agent. Its primary mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the fundamental biochemical interactions of **Thionazin-oxon**. Detailed experimental protocols for the assessment of its properties and a visualization of its impact on signaling pathways are included to support further research and development in toxicology and pharmacology.

Chemical Structure and Identification

Thionazin-oxon, systematically named diethyl pyrazin-2-yl phosphate, is the oxidized and more potent metabolite of Thionazin. The substitution of the sulfur atom with an oxygen atom in the phosphate group significantly enhances its electrophilicity, thereby increasing its potency as an acetylcholinesterase inhibitor.

Chemical Formula: $C_8H_{13}N_2O_4P$ [1]

IUPAC Name: diethyl pyrazin-2-yl phosphate[[1](#)]

CAS Number: 7359-55-9[[1](#)]

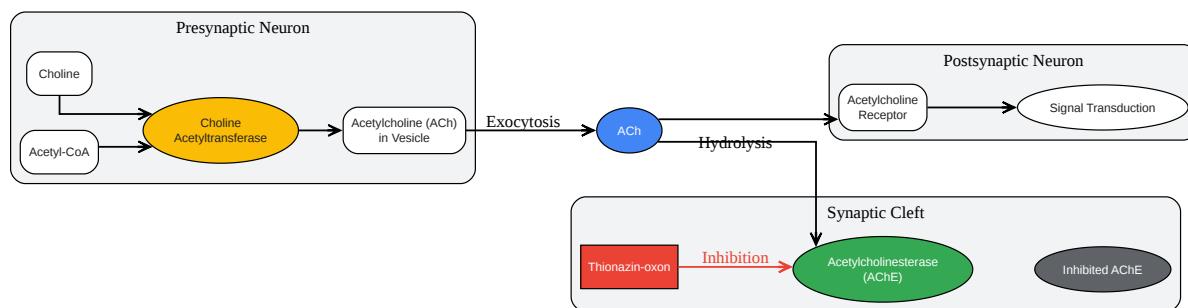
Molecular Weight: 232.17 g/mol

Physicochemical Properties

Experimental data on the physicochemical properties of **Thionazin-oxon** are not extensively documented in publicly available literature. The majority of available data pertains to its parent compound, Thionazin. However, based on the structural similarities to other organophosphate oxons, certain properties can be inferred. The data presented below is a combination of computed values and data from structurally related compounds, which should be considered as estimates pending experimental verification.

Property	Value	Source
Molecular Weight	232.17 g/mol	PubChem
Melting Point	Data not available	-
Boiling Point	Data not available	-
Water Solubility	Data not available	-
LogP (Octanol-Water Partition Coefficient)	0.3 (Computed)	PubChem

Note: The lack of experimentally determined values highlights a significant data gap for this compound and underscores the need for further empirical studies.


Mechanism of Action and Signaling Pathway

The primary pharmacological and toxicological effect of **Thionazin-oxon** is the inhibition of acetylcholinesterase (AChE).[[2](#)] AChE is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This enzymatic degradation terminates the nerve impulse, allowing the postsynaptic neuron or muscle cell to repolarize.

Thionazin-oxon acts as an irreversible inhibitor of AChE. The phosphorus atom of the phosphate group is electrophilic and is attacked by the serine hydroxyl group in the active site of AChE. This results in the formation of a stable, covalent phosphate-enzyme complex. The phosphorylated enzyme is catalytically inactive.

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic acetylcholine receptors. This overstimulation of the cholinergic system is responsible for the observed signs of toxicity.

Below is a diagram illustrating the cholinergic signaling pathway and the point of inhibition by **Thionazin-oxon**.

[Click to download full resolution via product page](#)

Caption: Cholinergic signaling pathway and inhibition by **Thionazin-oxon**.

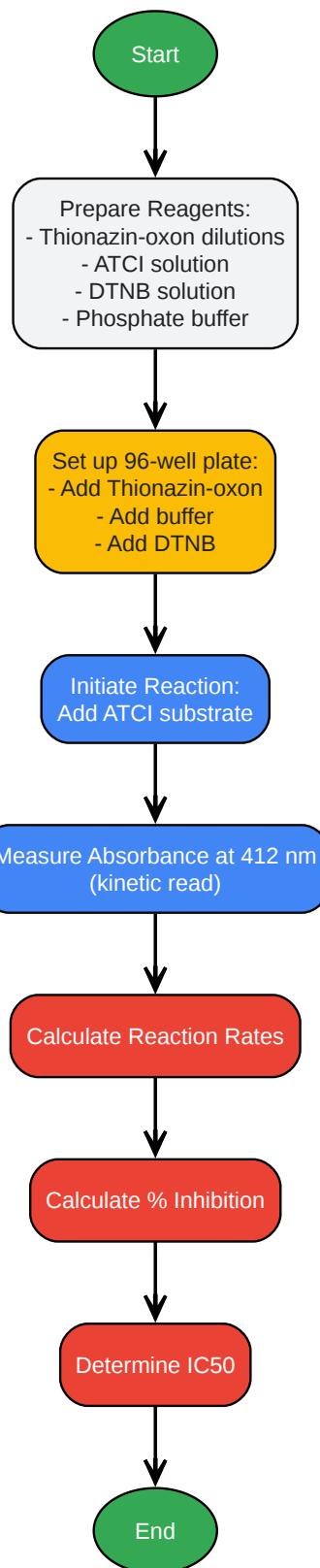
Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common *in vitro* method to determine the inhibitory potential of a compound on acetylcholinesterase activity.

Objective: To quantify the *in vitro* inhibition of acetylcholinesterase by **Thionazin-oxon** and to determine its IC_{50} (half-maximal inhibitory concentration).

Materials:


- Purified acetylcholinesterase (from electric eel or human erythrocytes)
- **Thionazin-oxon**
- Acetylthiocholine iodide (ATCl) - substrate
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
- Phosphate buffer (pH 8.0)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **Thionazin-oxon** in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
 - Prepare working solutions of ATCl and DTNB in phosphate buffer.
- Assay Protocol:
 - In a 96-well plate, add 20 μ L of different concentrations of **Thionazin-oxon** solution.
 - Add 140 μ L of phosphate buffer to each well.
 - Add 20 μ L of DTNB solution to each well.
 - Initiate the reaction by adding 20 μ L of ATCl solution to each well.

- Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each concentration of **Thionazin-oxon**.
 - The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100
 - Plot the percentage of inhibition against the logarithm of the **Thionazin-oxon** concentration to determine the IC₅₀ value.

Below is a logical workflow diagram for this experimental protocol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Thionazin-oxon | 7359-55-9 [smolecule.com]
- 2. Thionazin-oxon | 7359-55-9 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Thionazin-oxon: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165072#chemical-structure-and-properties-of-thionazin-oxon>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com